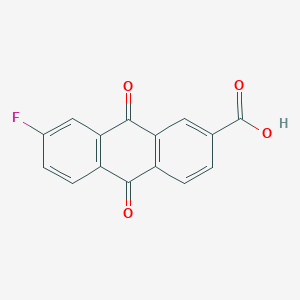
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to an aminoethyl chain, which is further linked to a trimethylbenzenesulfonate moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate typically involves the protection of an amino group with a Boc group, followed by the introduction of the trimethylbenzenesulfonate moiety. One common method involves the reaction of 2-aminoethanol with di-tert-butyl dicarbonate to form the Boc-protected aminoethanol. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Deprotection Reactions: Commonly use acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction Reactions: May involve reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Yield various substituted amines or ethers.
Deprotection Reactions: Produce the free amine.
Oxidation and Reduction Reactions: Result in oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those involving amino acid derivatives.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate primarily involves its role as a protecting group and a leaving group in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The trimethylbenzenesulfonate moiety acts as a good leaving group, facilitating nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride: Another Boc-protected amino compound used in organic synthesis.
(S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: A Boc-protected amino acid derivative used in medicinal chemistry.
Uniqueness
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate is unique due to its combination of a Boc-protected amino group and a trimethylbenzenesulfonate leaving group. This dual functionality makes it particularly useful in multi-step organic syntheses, where both protection and activation of the amino group are required.
Propiedades
Número CAS |
473584-10-0 |
|---|---|
Fórmula molecular |
C16H25NO5S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C16H25NO5S/c1-11-9-12(2)14(13(3)10-11)23(19,20)21-8-7-17-15(18)22-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,18) |
Clave InChI |
PBZZGDPOFJLGAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCNC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(Allyloxy)carbonyl]amino}(hydroxy)acetic acid](/img/structure/B8451681.png)









![3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B8451725.png)
